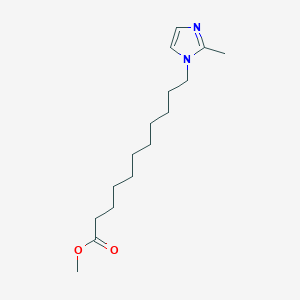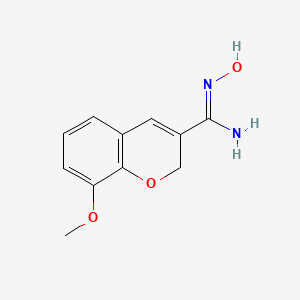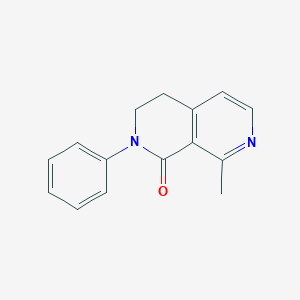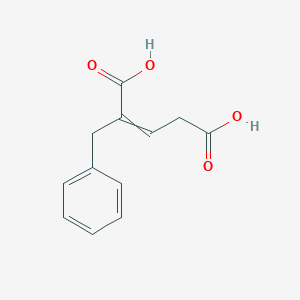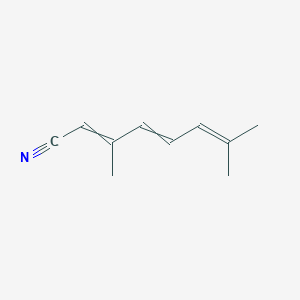
3,7-Dimethylocta-2,4,6-trienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,4,6-trienenitrile is an organic compound with the molecular formula C₁₀H₁₃N. It is characterized by a nitrile group (-CN) attached to a conjugated triene system, which consists of three double bonds in a linear arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,4,6-trienenitrile typically involves the reaction of 3-methyl-2-butenal with other reagents under specific conditions. One common method includes the use of ethyl 3-methyl-2-butenoate as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale chemical processes that optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,4,6-trienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
3,7-Dimethylocta-2,4,6-trienenitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-2,4,6-trienenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The conjugated triene system also plays a role in its chemical behavior, potentially affecting its electronic properties and stability .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dienal: This compound has a similar structure but lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate: This ester derivative has different functional groups, leading to distinct applications and behavior in chemical reactions.
Uniqueness
3,7-Dimethylocta-2,4,6-trienenitrile is unique due to its combination of a nitrile group and a conjugated triene system. This structure imparts specific chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85406-06-0 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3,7-dimethylocta-2,4,6-trienenitrile |
InChI |
InChI=1S/C10H13N/c1-9(2)5-4-6-10(3)7-8-11/h4-7H,1-3H3 |
InChI Key |
KFPIOJAGLQCOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


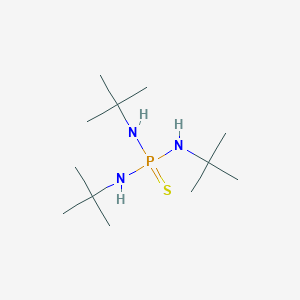
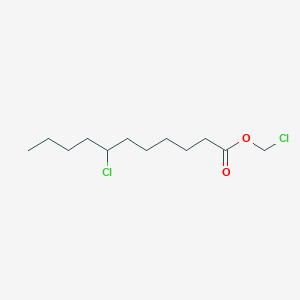

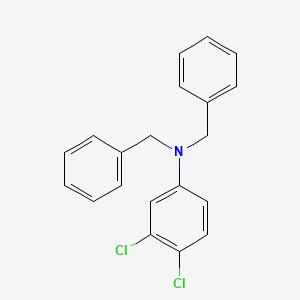
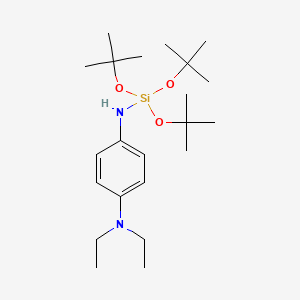

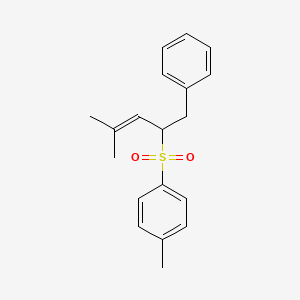
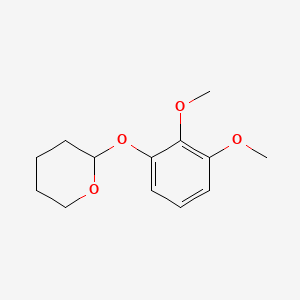
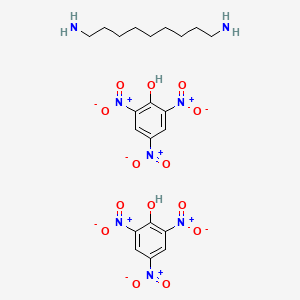
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
